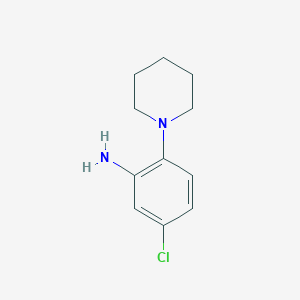

5-Chloro-2-(piperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQYOCNAFPILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301274 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

412308-45-3 | |

| Record name | 5-chloro-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Chromatographic Characterization in Academic Research of 5 Chloro 2 Piperidin 1 Yl Aniline and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 5-Chloro-2-(piperidin-1-yl)aniline, the protons of the piperidine (B6355638) ring are expected to appear as a complex multiplet in the upfield region, typically between 1.5 and 3.0 ppm. The protons on the carbons adjacent to the nitrogen (α-protons) would be found further downfield within this range due to the deshielding effect of the nitrogen atom. The protons of the aniline (B41778) amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The aromatic protons on the benzene (B151609) ring would exhibit distinct signals in the downfield region, generally between 6.5 and 7.5 ppm. The specific splitting patterns of these aromatic protons would be dictated by their coupling with each other, providing crucial information about the substitution pattern on the ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the piperidine ring and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the amino group would be shifted upfield, while the carbon attached to the chlorine atom would be influenced by its electronegativity.

| Analog Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 5-chloro-2-(1H-pyrrol-1-yl)aniline | 7.08-7.04 (m, 1H), 6.76 (t, J=2.0 Hz, 2H), 6.47-6.42 (m, 2H), 3.76 (s, 2H) | 143.15, 133.97, 128.17, 125.95, 121.65, 118.23, 115.62, 109.77 |

This interactive table provides a reference for the expected chemical shifts in a closely related structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring are found just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 1000 and 600 cm⁻¹.

For comparison, the IR spectrum of p-chloroaniline shows characteristic absorptions for the N-H and C-Cl bonds, providing a reference for the expected vibrational frequencies in a related chlorinated aniline. nist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch (aromatic amine) | 1250 - 1360 |

| C-Cl Stretch | 1000 - 600 |

This interactive table summarizes the expected IR absorption bands for the key functional groups in this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak ([M+2]⁺) approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would include the loss of a hydrogen atom from the piperidine ring to form a stable iminium ion, and cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen. The fragmentation of the aniline moiety could proceed through the loss of HCN. miamioh.edu The fragmentation of cyclic amines like piperidine often involves the loss of an alpha-hydrogen, leading to a stable cyclic iminium ion. miamioh.edu

While a detailed experimental mass spectrum for this compound is not available, predicted collision cross-section data for the related compound 5-chloro-2-(piperidine-1-carbonyl)aniline offers insight into the expected behavior of such molecules in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.09458 | 153.3 |

| [M+Na]⁺ | 261.07652 | 159.5 |

| [M-H]⁻ | 237.08002 | 157.4 |

This interactive table shows predicted mass spectrometry data for a structurally similar compound, illustrating the types of ions that may be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring. Aniline itself exhibits two main absorption bands: a strong primary band around 230 nm (π → π* transition) and a weaker secondary band around 280 nm (n → π* transition). nist.gov The presence of the chloro and piperidinyl substituents on the aniline ring will cause a bathochromic (red) shift in these absorption maxima. The non-bonding electrons on the nitrogen of the piperidinyl group can also participate in n → π* transitions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For the analysis of this compound, a gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good resolution from any impurities. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure sharp peaks for basic compounds like anilines by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

A validated HPLC method for the simultaneous determination of chlorhexidine (B1668724) and the related compound p-chloroaniline utilized a C18 column with a mobile phase of acetonitrile and a pH 3.0 phosphate (B84403) buffer solution. researchgate.net This method demonstrates the feasibility of separating chlorinated anilines using reversed-phase HPLC.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~240 nm or ~290 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table outlines a typical set of HPLC conditions that could be used for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like aniline derivatives. d-nb.inforesearchgate.net For this compound and its analogs, GC provides a high-resolution separation method capable of detecting trace-level impurities. The selection of the stationary phase and the temperature program are critical parameters that are optimized to achieve baseline separation of structurally similar compounds.

In typical analyses of chloroanilines, a non-polar or medium-polarity capillary column, such as one coated with SE-54, is employed. epa.gov The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of all compounds of interest in a reasonable timeframe. researchgate.net A nitrogen-phosphorus detector (NPD) is often preferred for its high selectivity and sensitivity towards nitrogen-containing compounds like anilines, which minimizes the possibility of false positives. epa.gov Alternatively, mass spectrometry (MS) is used for definitive identification by comparing the resulting mass spectrum with that of a known standard. epa.gov

Research on various aniline derivatives shows that GC-MS and GC-MS/MS methods can achieve low detection limits and high precision, with results often deviating by less than 10-15% from reference values in interlaboratory comparisons. d-nb.infotandfonline.com While specific retention time data for this compound is not widely published, its expected elution profile can be extrapolated from data on similar chloroanilines. Due to its higher molecular weight and boiling point compared to simpler chloroanilines, it would be expected to have a longer retention time under the same chromatographic conditions.

Table 1: Representative Gas Chromatography (GC) Parameters for Aniline Analogs

| Parameter | Condition | Rationale / Comment |

| Instrument | Gas Chromatograph with NPD or MS Detector | NPD offers high selectivity for nitrogen compounds; MS provides definitive identification. epa.gov |

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm, coated with SE-54 (or equivalent) | A versatile, medium-polarity phase suitable for a wide range of aniline derivatives. epa.gov |

| Injection Mode | Splitless | Suitable for trace analysis, ensuring maximum transfer of analyte to the column. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases in GC, with appropriate flow rates for optimal resolution. |

| Oven Program | 70°C (hold 1 min), ramp at 3°C/min to 150°C, then ramp to 250°C | A programmed temperature ramp is essential for separating compounds with different boiling points. researchgate.net |

| Detector Temp. | 300°C | Ensures analytes remain in the gas phase within the detector. |

| Expected Elution | Longer retention time than simpler chloroanilines | The piperidinyl group increases the molecular weight and boiling point. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. tandfonline.comresearchgate.net For aromatic amines like this compound, silica gel is the most common stationary phase due to its polarity and ability to interact with the amine group. niscpr.res.in

The choice of the mobile phase is critical and depends on the polarity of the analytes. Aromatic amines can be separated using a variety of solvent systems of differing polarities. niscpr.res.in Non-polar solvents like cyclohexane (B81311) or toluene (B28343) will result in low mobility (low R_f value), while highly polar solvents like methanol can cause the compounds to migrate with the solvent front. niscpr.res.in Therefore, mixtures of solvents are typically used to achieve optimal separation. For instance, combinations of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) are common. sciencemadness.org The mobility of amines is generally influenced by the polarity of the mobile phase used. niscpr.res.in

In some cases, additives are incorporated into the mobile phase to improve separation. For example, a small amount of a basic substance like triethylamine (B128534) or ammonia (B1221849) can be added to the eluent to reduce the "tailing" of amine spots on the acidic silica gel. sciencemadness.org The visualization of spots after development is typically achieved under UV light or by staining with an appropriate chemical reagent, such as a p-anisaldehyde solution or other amine-specific agents. niscpr.res.in

Table 2: Typical TLC Systems for the Analysis of Aromatic Amines

| Stationary Phase | Mobile Phase (Solvent System) | Expected R_f for this compound | Comments |

| Silica Gel G | Hexane:Ethyl Acetate (4:1) | ~ 0.3 - 0.4 | A standard system for compounds of intermediate polarity. |

| Silica Gel G | Toluene:Methanol (95:5) | ~ 0.5 - 0.6 | Methanol increases the eluting power for more polar amines. sciencemadness.org |

| Alumina (B75360) (basic) | Diethyl Ether:Hexane (1:1) | ~ 0.4 - 0.5 | Basic alumina can be advantageous for separating basic amines, reducing tailing. sciencemadness.org |

| Silica Gel G | Dichloromethane:Methanol (9:1) with 0.1% NH_4OH | ~ 0.6 - 0.7 | The addition of a base deactivates acidic sites on the silica, leading to sharper spots. |

Note: R_f values are estimates and can vary based on specific experimental conditions such as plate activation, chamber saturation, and temperature.

Preparative Chromatography for Compound Isolation

Following a chemical synthesis, the crude product of this compound often contains unreacted starting materials and side products. Preparative column chromatography is the standard laboratory method for isolating and purifying the desired compound from this mixture on a larger scale than analytical chromatography. youtube.com The principles are similar to TLC, where a stationary phase (typically silica gel) is packed into a glass column and an optimized solvent system (eluent) is used to pass the mixture through the column. youtube.com

The selection of the eluent is guided by prior TLC analysis. A solvent system that provides a good separation and an R_f value of approximately 0.2-0.4 for the target compound on a TLC plate is often a good starting point for preparative column chromatography. A lower R_f is chosen to ensure a longer retention on the column, allowing for better separation from other components.

The crude mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the packed column. youtube.com The eluent is then passed through the column under gravity or with the aid of positive pressure ("flash chromatography"). As the solvent flows, the components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed (e.g., by TLC) to determine which ones contain the pure product. youtube.com These pure fractions are then combined and the solvent is removed by evaporation to yield the purified this compound. This approach is scalable and can be adapted for the purification of various aniline analogs. sielc.comsielc.com

Table 3: Example of a Preparative Column Chromatography Setup for Purification

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area adsorbent for separating components based on polarity. |

| Column Dimensions | Dependent on sample size (e.g., 5 cm diameter for 1-5 g of crude material) | The column size must be appropriate for the amount of material to be purified. |

| Eluent | Hexane:Ethyl Acetate gradient (starting from 9:1 to 4:1) | A solvent gradient is often used to first elute non-polar impurities, then the product, and finally more polar byproducts. |

| Loading Method | Wet or Dry Loading | The crude sample is pre-adsorbed onto a small amount of silica (dry) or dissolved in minimal solvent (wet) for even application. |

| Fraction Collection | 20-50 mL fractions in test tubes | Systematic collection allows for the isolation of sharp separation bands. |

| Monitoring | TLC analysis of collected fractions | Identifies which fractions contain the pure compound, which are mixed, and which contain impurities. |

Computational and Theoretical Investigations of 5 Chloro 2 Piperidin 1 Yl Aniline and Its Derivatives

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a ligand, such as a derivative of 5-Chloro-2-(piperidin-1-yl)aniline, might interact with a biological target, typically a protein or enzyme.

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of a potential drug molecule. For this compound derivatives, this involves docking the ligand into the active site of a target protein to elucidate the binding mode and affinity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the aniline (B41778) moiety can act as a hydrogen bond donor, while the piperidine (B6355638) ring can engage in hydrophobic interactions within the protein's binding pocket. The chlorine substituent can also contribute to binding through halogen bonding, a specific type of non-covalent interaction.

A hypothetical docking study of a this compound derivative against a kinase target might reveal the following interactions:

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| GLU81 | Aniline -NH2 | Hydrogen Bond | 2.9 |

| LEU132 | Piperidine Ring | Hydrophobic | 3.8 |

| VAL35 | Phenyl Ring | Hydrophobic | 4.1 |

| PHE145 | Phenyl Ring | π-π Stacking | 4.5 |

| THR80 | Chlorine | Halogen Bond | 3.2 |

This table presents hypothetical data for illustrative purposes.

The conformational flexibility of the piperidine ring and the rotational freedom of the bond connecting it to the aniline ring mean that this compound can adopt multiple low-energy conformations. Conformational analysis is performed to identify the most stable conformers in a biological environment. chemjournal.kz These studies often reveal that piperidine derivatives prefer a chair conformation. tandfonline.com The predicted binding mode is the specific orientation and conformation of the ligand within the protein's active site that results in the lowest binding energy. Computational programs can predict several possible binding modes, which are then ranked based on scoring functions. The most favorable binding mode is the one that maximizes favorable interactions and minimizes steric clashes.

Through molecular docking simulations, key amino acid residues within the target's binding site that are crucial for ligand recognition and binding can be identified. For derivatives of this compound, these key interactions often involve specific hydrogen bonds with polar residues or hydrophobic contacts with nonpolar residues. For example, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the aromatic ring of the aniline moiety could form cation-π interactions with charged residues. nih.gov Identifying these key interactions is vital for structure-activity relationship (SAR) studies, as it allows medicinal chemists to design new derivatives with modified functional groups to enhance binding affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed insight into the electronic structure and reactivity of molecules. These methods are used to complement molecular modeling studies by providing a more fundamental understanding of the molecule's properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. tandfonline.com These calculations can determine the distribution of electron density, the energies of the molecular orbitals, and the electrostatic potential. Such studies on piperidine derivatives have been used to analyze their reactivity and thermodynamic stability. chemjournal.kz

From DFT calculations, several electronic properties and reactivity descriptors can be derived. These descriptors help in understanding the molecule's reactivity and potential for intermolecular interactions.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.com It helps in identifying the electrophilic and nucleophilic sites, which are potential regions for hydrogen bonding and other interactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the chlorine atom, and positive potential around the amine hydrogens.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. tandfonline.com This information is useful for understanding electrostatic interactions.

A table of hypothetical calculated electronic properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 Hartree |

This table presents hypothetical data for illustrative purposes.

These computational and theoretical investigations provide a robust framework for understanding the potential of this compound and its derivatives as therapeutic agents. By predicting their interactions with biological targets and elucidating their electronic properties, these in silico studies play a critical role in the rational design of new and more effective molecules.

Hirshfeld Surface Analysis and Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the forces holding the crystal together can be achieved. mdpi.com

For derivatives of this compound, Hirshfeld surface analysis reveals the nature and extent of various intermolecular contacts. The dnorm plot uses a red-white-blue color scheme, where red spots indicate shorter contacts with negative dnorm values, white regions represent contacts around the van der Waals radii with a dnorm of zero, and blue areas show longer contacts with positive dnorm values. mdpi.com

The primary supramolecular interactions observed for this class of compounds are expected to involve hydrogen bonds and van der Waals forces. nih.gov The presence of the aniline N-H group allows for the formation of hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atom of the piperidine ring and the chlorine atom can act as hydrogen bond acceptors. The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of these interactions. These plots show the distribution of (de, di) pairs, where de and di are the distances from the surface to the nearest nucleus external and internal to the surface, respectively. mdpi.com

| Interaction Type | Percentage Contribution (%) |

| H···H | 50.2 |

| C···H/H···C | 18.5 |

| H···Cl/Cl···H | 15.8 |

| N···H/H···N | 8.3 |

| C···C | 4.1 |

| Other | 3.1 |

The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify specific types of interactions, such as π-π stacking, which could occur between the phenyl rings of adjacent molecules. mdpi.com The analysis of these surfaces provides a comprehensive picture of the packing environment and the relative importance of different intermolecular forces in the stabilization of the crystal structure of this compound derivatives.

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design have become indispensable tools in the discovery and development of new drugs. nih.govnih.gov These computational techniques accelerate the identification of promising lead compounds by virtually screening large libraries of molecules and predicting their potential interactions with biological targets. nih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational method used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target, typically a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov For derivatives of this compound, virtual screening campaigns can be designed to identify novel ligands with improved affinity and selectivity for a particular biological target. ebi.ac.uk

The process often begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or homology modeling. nih.gov A virtual library of compounds is then docked into the binding site of the target protein. Docking algorithms predict the binding conformation and affinity of each ligand, and the results are ranked to identify the most promising candidates for further experimental testing. ijlpr.com

Pharmacophore Modeling

Pharmacophore modeling is a crucial component of ligand-based drug design, particularly when the three-dimensional structure of the target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov

For the this compound scaffold, a pharmacophore model can be developed based on the structural features of known active compounds. nih.gov The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the piperidine ring and the chlorine atom.

Hydrogen Bond Donors (HBD): The N-H group of the aniline moiety.

Aromatic Ring (AR): The chloro-substituted phenyl ring.

Hydrophobic (HY): The aliphatic piperidine ring.

A hypothetical pharmacophore model for a derivative of this compound is detailed in the table below. This model can then be used as a 3D query to screen virtual libraries for novel molecules that possess the same pharmacophoric features, thereby having a higher probability of being active. nih.gov

| Pharmacophoric Feature | Type | x, y, z Coordinates | Radius (Å) |

| Feature 1 | Aromatic Ring | 6.2, -1.5, 13.4 | 1.5 |

| Feature 2 | Hydrogen Bond Donor | 3.8, -2.1, 14.0 | 1.0 |

| Feature 3 | Hydrogen Bond Acceptor | 8.1, 0.5, 12.8 | 1.0 |

| Feature 4 | Hydrophobic | 9.5, -0.8, 11.5 | 1.2 |

By combining pharmacophore modeling with virtual screening and other computational methods like molecular dynamics simulations, researchers can effectively identify and optimize novel lead compounds based on the this compound scaffold for various therapeutic applications. nih.gov

Pharmacological and Biological Activities of 5 Chloro 2 Piperidin 1 Yl Aniline and Its Derivatives

Antimicrobial Efficacy and Mechanistic Insights

The emergence of multidrug-resistant pathogens presents a significant global health challenge, prompting the search for novel antimicrobial agents. tandfonline.com Derivatives containing piperidine (B6355638) and chloro-substituted aromatic rings have demonstrated notable antimicrobial properties.

Antibacterial Spectrum and Potency (e.g., against Gram-Positive and Gram-Negative Bacteria)

Various derivatives incorporating the chloro- and piperidine motifs have been evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which contain a related 5-chloroaniline structure, were synthesized and tested for their antibacterial effects. Certain compounds within this series demonstrated notable efficacy against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, Mannich bases of p-chloroaniline and piperidine have shown potent activity against bacterial strains. researchgate.net

Derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one have also been investigated. These compounds, while not direct derivatives, share the 5-chloro substitution pattern and have shown good activity against Staphylococcus aureus and Escherichia coli. academicjournals.org Further studies on piperidine derivatives have reported varying degrees of inhibition against bacteria such as Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Micrococcus luteus. academicjournals.orgbiomedpharmajournal.org One study found that certain piperidine derivatives exhibited stronger inhibition against Gram-positive bacteria and Candida albicans compared to Gram-negative bacteria like Yersinia enterocolitica, E. coli, and Klebsiella pneumoniae. tandfonline.com

The table below summarizes the minimum inhibitory concentration (MIC) values for representative chloro-substituted heterocyclic compounds against various bacterial strains, illustrating their antibacterial potential.

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | |

| 5-Chloro Benzoxazolinone Derivatives | >100 | >100 | >100 |

| Piperidine and Pyrrolidine Substituted Halogenobenzenes | 32-128 | - | - |

| Piperidin-4-one Derivatives | Good activity (compared to ampicillin) | - | - |

Note: The data represents findings from related chloro- and piperidine-containing structures, not exclusively 5-Chloro-2-(piperidin-1-yl)aniline itself, to illustrate the general antibacterial potential of this class of compounds.

Antifungal Activities

The antifungal potential of chloro- and piperidine-containing compounds has also been an area of active research. Studies have shown that these derivatives can be effective against a variety of fungal pathogens.

For example, certain 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated good antifungal activity against Candida albicans, with some compounds showing efficacy comparable to the standard antifungal drug Miconazole. academicjournals.org Benzofuran-based amidrazones featuring a piperidine moiety have exhibited excellent growth inhibition against clinically isolated human fungal pathogens, including Aspergillus fumigatus and Candida albicans. nih.gov

Furthermore, research on other piperidine derivatives has indicated varying levels of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae. academicjournals.orgbiomedpharmajournal.org However, it is noteworthy that not all piperidine derivatives display broad-spectrum antifungal activity, with some showing no effect against species like Fusarium verticillioides and Penicillium digitatum. academicjournals.orgbiomedpharmajournal.org

The table below presents the antifungal activity of representative compounds against common fungal strains.

| Compound Type | Candida albicans (MIC μg/mL) | Aspergillus niger | Reference |

| 5-Chloro Benzoxazolinone Derivative (P2B) | Good activity (half of Miconazole) | - | academicjournals.org |

| Piperidine and Pyrrolidine Substituted Halogenobenzenes | 32-64 | - | tandfonline.com |

| Piperidin-4-one Thiosemicarbazones | Significant activity (compared to terbinafine) | - | mdpi.com |

| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Excellent growth inhibition | Excellent growth inhibition (A. fumigatus) | nih.gov |

Note: This table includes data from structurally related compounds to highlight the antifungal potential of the chemical motifs present in this compound.

Proposed Mechanisms of Antimicrobial Action and Resistance Studies

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are not yet fully elucidated and remain an area of ongoing investigation. However, based on the activity of related compounds, some potential mechanisms can be proposed.

The general observation that these compounds often show greater efficacy against Gram-positive bacteria than Gram-negative bacteria suggests that the outer membrane of Gram-negative bacteria may act as a barrier, preventing the compounds from reaching their intracellular targets. tandfonline.com The structural differences in the cell walls between these bacterial types are likely a key factor in their differential susceptibility.

For some related quinobenzothiazine derivatives, a significant effect on the inhibition of bacterial respiration has been demonstrated. This suggests that interference with cellular energy production could be a possible mechanism of action. In the context of antifungal activity, some pyrazole (B372694) derivatives are known to inhibit ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. semanticscholar.org

In-silico docking studies with piperidine have suggested that it may interfere with biofilm formation in bacteria like Streptococcus mutans. bldpharm.com As resistance to existing antibiotics is a major concern, the development of compounds that can overcome these resistance mechanisms is crucial. Some studies have focused on the efficacy of piperidine compounds against multidrug-resistant opportunistic pathogens found in hospital environments. However, specific studies on microbial resistance to this compound derivatives are limited.

Anticancer Potential and Cellular Effects

The search for novel anticancer agents has led to the investigation of a wide variety of chemical structures, including those containing piperidine and chloroaniline moieties. These compounds have shown promise in preclinical studies, demonstrating the ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Cytotoxicity and Antiproliferative Studies on Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their ability to kill cancer cells or inhibit their proliferation in laboratory settings. These in vitro studies typically involve exposing various cancer cell lines to the compounds and measuring their effects on cell viability.

A notable example is the synthetic compound 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), which incorporates a chloro- and piperidinyl-substituted quinoline (B57606) core. This compound induced cytotoxicity in a concentration-dependent manner in human lung cancer cells. bldpharm.com Another study on sulfonyl-α-L-amino acid derivatives found that a compound containing a 5-Chloro-2-methoxy-benzoyl group was among the most active against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines.

The table below provides a summary of the cytotoxic activity of various related compounds, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) | Human Lung Cancer | 1-20 (Concentration range) | bldpharm.com |

| Hydantoin (B18101) Acetanilide Derivative (5f) | H1975 (NSCLC) | 1.38 | mdpi.com |

| Sulfonamide Acridine Derivative (8b) | MCF-7 (Breast) | 8.83 | |

| Sulfonamide Acridine Derivative (8b) | HCT-116 (Colon) | 9.39 | |

| Piperazinyl Thiourea (B124793) Derivative (L2) | HCT116+ch3 (Cisplatin-resistant Colon) | 9.02 | |

| Sulfonyl-α-L-amino acid Derivative (5) | HEPG2 (Hepatocellular) | 51.9 (µg/ml) |

Note: This table highlights the cytotoxic potential of compounds containing chloro and piperidine functionalities against various cancer types.

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond simply killing cancer cells, researchers are interested in the specific cellular mechanisms by which these compounds work. Many effective anticancer drugs function by inducing apoptosis, a form of programmed cell death, or by interfering with the cell cycle, the process by which cells divide and replicate.

Studies have shown that derivatives of this compound can indeed trigger these processes in cancer cells. For instance, the compound PT-262 was found to induce apoptosis in lung cancer cells, an effect associated with the loss of mitochondrial membrane potential and the activation of caspase-3, a key enzyme in the apoptotic pathway. bldpharm.com Furthermore, PT-262 was shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an arrest of cell division at this stage. bldpharm.com

Similarly, other related compounds have demonstrated the ability to induce apoptosis and modulate the cell cycle. An active hydantoin derivative was found to arrest the cell cycle in the sub-G1 and S phases and trigger apoptosis in A549 lung cancer cells. mdpi.com In another study, a piperazinyl thiourea derivative was shown to induce apoptosis in drug-resistant colon cancer cells through the cleavage of caspase-8 and PARP, another important protein in the apoptosis process. These findings suggest that the anticancer effects of these compounds are, at least in part, due to their ability to activate the cell's own machinery for self-destruction and to halt uncontrolled proliferation.

In Vivo Antitumor Efficacy in Preclinical Xenograft Models

Derivatives of the this compound scaffold have been investigated for their anticancer effects in preclinical models, particularly in human tumor xenografts, which involve the transplantation of human tumor cells into immunocompromised mice. These studies are crucial for evaluating the therapeutic potential of a compound in a living organism.

One area of research has focused on the development of inhibitors for CDC42, a protein implicated in the progression of multiple tumor types. nih.gov A series of trisubstituted pyrimidine (B1678525) lead compounds, which feature a piperidine and an aniline (B41778) moiety, have demonstrated anticancer efficacy in vivo. nih.gov In an effort to improve pharmacokinetic properties and efficacy, analogues were synthesized, including one, compound 15 (ARN25499) , which showed significant activity in a patient-derived xenograft (PDX) tumor mouse model. nih.gov This highlights the potential of modulating the piperidine/aniline scaffold for anticancer effects.

Further research into structurally related compounds has also shown promise. For instance, the SOS1 inhibitor MRTX0902 demonstrated notable in vivo activity in human tumor cell line-derived xenograft (CDX) models with mutations in the RAS-MAPK pathway. verastem.com Treatment with MRTX0902 resulted in significant tumor growth inhibition in models such as RL95-2 (SOS1 N233I) and MKN74 (NF1 X547). verastem.com Similarly, a novel chlorin (B1196114) derivative, 5,10,15,20-tetrakis[(5-N-morpholino)pentyl] chlorin (TMC) , was found to significantly inhibit tumor growth in an esophageal cancer model in BALB/c nude mice, demonstrating notable antitumor efficacy for photodynamic therapy (PDT) in vivo. researchgate.netnih.gov

In other studies, fragment-derived inhibitors of MetAP2, an enzyme involved in angiogenesis, have been tested in vivo. One such compound was evaluated in a mouse HCT116 xenograft model, where oral administration was initiated one day after subcutaneous inoculation with the cancer cells. researchgate.net These examples, while not all direct derivatives of this compound, underscore the utility of preclinical xenograft models in evaluating the in vivo antitumor potential of compounds with related structural motifs.

Receptor Pharmacology and Specific Target Interactions

The pharmacological profile of this compound derivatives is largely defined by their interactions with specific protein receptors. Understanding these interactions at a molecular level, including binding affinity and functional activity, is fundamental to elucidating their mechanism of action and therapeutic potential.

Ligand-Receptor Binding Affinity Profiling (e.g., IC50, Ki Determination)

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of the interaction between a ligand and its receptor. Derivatives of this compound have been profiled against various receptors, particularly serotonin (B10506) receptors.

For example, a series of carbamate (B1207046) derivatives of 2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoates were evaluated for their affinity to 5-HT4 receptors using radioligand binding assays. nih.gov Certain ortho-substituted carbamates displayed nanomolar affinity for 5-HT4 receptors, with Ki values of 8.9 ± 0.5 nM and 2.6 ± 0.4 nM for specific analogues (8b and 8c , respectively). nih.gov

In the context of dual-target ligands, a derivative designed to interact with both 5-HT1A and 5-HT7 receptors, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) , demonstrated high affinity for both targets. It exhibited a Ki of 0.74 nM at the 5-HT1A receptor and 8.4 nM at the 5-HT7 receptor. nih.gov This dual affinity is a key characteristic for its potential application in treating central nervous system disorders. nih.gov

Table 1: Binding Affinities (Ki) of Selected Derivatives

| Compound | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| 8b | 5-HT4 | 8.9 ± 0.5 | nih.gov |

| 8c | 5-HT4 | 2.6 ± 0.4 | nih.gov |

| 21 | 5-HT1A | 0.74 | nih.gov |

| 21 | 5-HT7 | 8.4 | nih.gov |

Functional Assays for Receptor Agonism and Antagonism

Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays are critical for characterizing the biological effect of a ligand following receptor binding.

For the sigma-2 receptor, which is a biomarker in proliferating tumors, functional assays such as cell viability and caspase-3 activity assays have been established to define ligands as agonists, partial agonists, or antagonists. nih.govnih.gov The principle involves measuring the ligand's ability to induce cell death, often by triggering apoptosis, and comparing its potency (EC50 value) to a standard agonist. nih.govnih.gov

In the context of serotonin receptors, functional activity is often assessed by measuring downstream signaling events. For the 5-HT7 receptor, which is coupled to Gs proteins, antagonist activity can be determined by a compound's ability to block the stimulation of adenylyl cyclase activity induced by an agonist like 5-carboxamidotryptamine (B1209777) (5-CT). nih.gov Furthermore, a study of the dual-affinity ligand 21 found that it acts as a full agonist at the 5-HT1A receptor while functioning as an antagonist at the 5-HT7 receptor, a combination of activities that suggests potential as an antidepressant agent. nih.gov

Modulation of Specific G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane receptors that play a role in numerous physiological processes, making them common targets for drug discovery. Derivatives of this compound have been specifically designed and evaluated for their ability to modulate certain GPCRs.

G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β-cells and gastrointestinal endocrine cells. nih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) release and the secretion of incretins like GLP-1. nih.govresearchgate.netnih.gov

Research has led to the discovery of potent GPR119 agonists with structures related to this compound. A class of pyridone-containing agonists was optimized, leading to the identification of BMS-903452 , which incorporates a 5-chloropyrimidin-2-yl)piperidin-4-yl)oxy moiety. nih.gov This compound proved to be a potent and selective GPR119 agonist that was efficacious in rodent models of diabetes. nih.govresearchgate.net Similarly, a series of pyrimido[5,4-b] nih.govnih.govoxazine derivatives were developed as GPR119 agonists, with some compounds demonstrating potent EC50 values of 12 nM and 13 nM. semanticscholar.org One of these derivatives showed a significant hypoglycemic effect in an in vivo model. semanticscholar.org

Table 2: GPR119 Agonist Activity

| Compound Series | Key Finding | EC50 Values | Source |

|---|---|---|---|

| Pyridone Derivatives (BMS-903452 ) | Potent and selective GPR119 agonist | Not specified | nih.govresearchgate.net |

| Pyrimido[5,4-b] nih.govnih.govoxazine Derivatives | Potent GPR119 agonists | 12 nM and 13 nM for lead compounds | semanticscholar.org |

The serotonin receptors 5-HT1A and 5-HT7 are important targets for neuropsychiatric disorders. Dual-acting ligands that modulate both receptors are of significant interest. nih.gov The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs, while antagonism of the 5-HT7 receptor has also been linked to antidepressant effects. nih.gov

A limited structure-affinity relationship study, using a known antipsychotic agent as a lead, identified compound 21 (5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one ) as a potent dual ligand. nih.gov This compound possesses sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov Functional studies revealed it to be a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors, a profile that suggests therapeutic potential for depression and anxiety. nih.gov The 5-HT7 receptor is known to couple to Gs proteins, stimulating adenylyl cyclase, and has also been shown to couple to G12 proteins, which can lead to changes in cell morphology such as enhanced neurite outgrowth. nih.gov

Inhibition of Kinases and Other Enzyme Targets (e.g., CSF1R, BCL6)

Derivatives of the this compound framework have shown significant potential as inhibitors of various enzymes, including kinases and transcriptional repressors, which are pivotal in cellular signaling and cancer pathogenesis.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a critical role in the regulation and survival of macrophages. nih.gov Its inhibition is a promising strategy for cancer immunotherapy, as it can modulate the tumor microenvironment. nih.govnih.gov Research into CSF1R inhibitors has led to the development of various small molecules, with some incorporating piperidine or related heterocyclic structures. For instance, the optimization of a clinical multitargeting kinase inhibitor, BPR1K871, led to the discovery of BPR1R024, a potent and selective CSF1R inhibitor with an IC50 of 0.53 nM. nih.govnih.gov While not a direct derivative of this compound, the development of such compounds highlights the importance of heterocyclic amines in achieving high-affinity binding to the kinase domain. The structural studies often reveal that these moieties can form crucial interactions within the receptor's binding pocket. nih.govnih.gov

B-cell lymphoma 6 (BCL6) Inhibition: The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a known oncogenic driver in certain lymphoid malignancies. The development of molecules that can inhibit the protein-protein interactions of the BCL6 BTB domain is a key area of research. Interestingly, some inhibitors have been found to induce the degradation of the BCL6 protein. The piperidine moiety has been identified as a critical structural component for this degradation activity.

In the optimization of a series of BCL6 inhibitors, it was discovered that subtle changes to the piperidine ring could significantly impact the molecule's ability to induce BCL6 degradation. This suggests that the piperidine group forms essential contacts that facilitate the formation of complexes leading to ubiquitination and subsequent proteasomal degradation.

Other Emerging Biological Activities

Beyond enzyme inhibition, derivatives based on the this compound scaffold have been investigated for a variety of other biological effects.

Antioxidant Properties and Free Radical Scavenging

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry and has been incorporated into molecules designed to have potent antioxidant activity. chemicalbook.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of its antioxidant profile. chemicalbook.com

Studies on different classes of piperidine-containing compounds have demonstrated their potential as free radical scavengers. For example, novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their ability to protect against oxidative stress. mdpi.com Several of these compounds effectively protected SH-SY5Y cells from damage induced by hydrogen peroxide. mdpi.com Specifically, compound 9r from this series was identified as having the most potent antioxidative activity. mdpi.com Further investigation revealed that its mechanism involved the reduction of reactive oxygen species (ROS) and stabilization of the mitochondrial membrane potential. mdpi.com

While direct studies on the antioxidant properties of this compound itself are limited, the established antioxidant potential of the piperidine scaffold suggests that its derivatives are promising candidates for further investigation in this area. chemicalbook.com The structure-activity relationship of various dihydrochalcones, for instance, has been analyzed to understand how different functional groups contribute to their antioxidant capacity through mechanisms like electron transfer and hydrogen atom transfer. solubilityofthings.com

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the chloro-substituted phenyl and piperidine motifs has been an area of active research. Isatin (B1672199) derivatives, in particular, have shown notable anti-inflammatory and antinociceptive effects.

A study on the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) , which features a 5-chloro substitution, demonstrated significant anti-inflammatory activity in mice. nih.govresearchgate.net In a carrageenan-induced paw edema model, all tested doses of COPHCT led to a significant reduction in edema. nih.govresearchgate.net Furthermore, in a zymosan-induced air pouch model, the compound significantly reduced leukocyte migration and the concentration of total protein. nih.govresearchgate.net The antinociceptive effect was also evident in the formalin test, where COPHCT was active in the second (inflammatory) phase. nih.gov

The table below summarizes the anti-inflammatory effects of COPHCT in the formalin test.

| Treatment Group | Paw Pain Time Reduction (%) - Phase 2 |

| COPHCT (1.0 mg/kg) | 73.61 |

| COPHCT (2.5 mg/kg) | 79.46 |

| COPHCT (5.0 mg/kg) | 73.85 |

| Codeine (7.5 mg/kg) | 64.17 |

| Indomethacin (25.0 mg/kg) | 50.21 |

| Data sourced from a study on the anti-inflammatory and antinociceptive effects of the isatin derivative COPHCT. nih.gov |

Additionally, piperlotines, which are α,β-unsaturated amides containing a piperidine ring, have also been evaluated for their anti-inflammatory properties. cuestionesdefisioterapia.com These studies, along with research on piperine, the main alkaloid from black pepper that contains a piperidine ring, further underscore the importance of this heterocyclic moiety in the design of new anti-inflammatory agents. cuestionesdefisioterapia.comresearchgate.net

Antiviral Investigations

The search for new antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives that bear a resemblance to the this compound structure. A notable study focused on a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as potential broad-spectrum antiviral agents. nih.gov

These compounds were tested for their in vitro activity against several viruses, including Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3). Several derivatives exhibited potent antiviral activity with low micromolar to nanomolar IC50 values. nih.gov

The table below presents the antiviral activity of some of the most effective derivatives from this study.

| Compound | Target Virus | IC50 (µM) |

| 9 | H1N1 | 0.0027 |

| 6b | H1N1 | 0.0051 |

| 4 | H1N1 | 0.0087 |

| 8 | H1N1 | 0.0097 |

| 5 | HSV-1 | 0.0022 |

| 2 | HSV-1 | 0.0035 |

| Data from a study on the antiviral activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. nih.gov |

The promising results from this research highlight the potential of combining a piperidine ring with other pharmacologically active scaffolds, like isatin, to develop new antiviral therapies.

Neuropharmacological Applications (e.g., N-Methyl-D-Aspartate Receptors, Cannabinoid Receptors)

The structural motifs present in this compound are also found in molecules that interact with central nervous system (CNS) receptors, including cannabinoid and NMDA receptors.

Cannabinoid Receptor Interaction: A well-known example is SR141716A (Rimonabant) , a pyrazole derivative with the chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. nih.govnih.gov This compound contains both a piperidin-1-yl group and a chlorophenyl group, similar to the core structure of interest. SR141716A is recognized as a selective antagonist and inverse agonist of the cannabinoid CB1 receptor. nih.govnih.gov Its interaction with the CB1 receptor has been extensively studied, revealing that specific residues within the receptor are crucial for its binding and inverse agonist activity. nih.gov The discovery and characterization of SR141716A have been pivotal in understanding the pharmacology of the endocannabinoid system. nih.gov

Studies on synthetic cannabinoids have also explored the effect of chloro-substitutions on the indole (B1671886) core, finding that the position of the chlorine atom can significantly impact the binding affinity to the CB1 receptor. mdpi.com For instance, chlorination at the 4 and 5 positions of the indole core in analogues of MDMB-CHMICA was found to reduce the binding affinity. mdpi.com

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: While direct research on this compound derivatives as NMDA receptor modulators is not extensively documented, the piperidine and piperazine (B1678402) scaffolds are present in some known NMDA receptor antagonists. For example, 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) is an antagonist that targets the GluN2 subunits of the NMDA receptor. The study of such compounds provides structural insights into the mechanisms of NMDA receptor inhibition.

The exploration of piperidine and piperazine derivatives continues to be a fruitful area for the discovery of new CNS-active agents, including potential treatments for neurodegenerative diseases and psychiatric disorders. mdpi.com

Structure Activity Relationship Sar and Lead Optimization Studies of 5 Chloro 2 Piperidin 1 Yl Aniline Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of analogs based on the 5-chloro-2-(piperidin-1-yl)aniline core can be significantly influenced by the nature and position of various substituents. A systematic exploration of these effects is a cornerstone of lead optimization. This involves modifying the aniline (B41778) ring, the piperidine (B6355638) ring, and the linkage between them.

The piperidine ring offers multiple sites for substitution. Modifications at the 2-, 3-, and 4-positions can have profound effects on potency and selectivity. For example, introducing small alkyl groups, hydroxyl groups, or amino groups could create new interaction points with a biological target. The stereochemistry of these substituents is also a crucial factor to consider.

Below is a hypothetical data table illustrating how systematic substituent changes on the piperidine ring of a this compound analog might affect its inhibitory activity against a hypothetical kinase.

| Compound ID | Piperidine Substituent | IC₅₀ (nM) |

| 1a | None | 500 |

| 1b | 4-methyl | 250 |

| 1c | 4-hydroxy | 150 |

| 1d | 4-amino | 100 |

| 1e | 3-methyl | 400 |

| 1f | 3-hydroxy | 300 |

This table is a hypothetical representation to illustrate SAR principles.

Identification of Key Pharmacophoric Elements for Target Engagement and Selectivity

A pharmacophore model for a series of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogs, key pharmacophoric elements likely include:

A hydrogen bond donor: The primary amine on the aniline ring can act as a hydrogen bond donor.

An aromatic ring system: The chloro-substituted phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein. Docking studies on other kinase inhibitors have suggested the importance of interactions with the hinge region of the kinase domain. semanticscholar.org

A basic nitrogen atom: The nitrogen within the piperidine ring is typically basic and can form ionic interactions or hydrogen bonds with acidic residues in the target protein.

A hydrophobic region: The piperidine ring itself provides a hydrophobic scaffold that can fit into corresponding pockets in the target.

Selectivity for a specific target over others often arises from subtle differences in the shape and electrostatic properties of the binding site. By strategically modifying the substituents, it is possible to enhance interactions with the desired target while diminishing binding to off-targets. For instance, introducing a bulky substituent on the piperidine ring might be accommodated by the target of interest but clash with the binding site of a related off-target protein.

Strategies for Potency, Selectivity, and Efficacy Enhancement through Chemical Modification

Potency Enhancement:

Optimizing Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell permeability and target engagement. Modifications to achieve an optimal logP value can lead to improved potency.

Introducing Additional Binding Interactions: Adding functional groups that can form new hydrogen bonds, ionic bonds, or hydrophobic interactions with the target can significantly increase binding affinity and, consequently, potency.

Selectivity Enhancement:

Exploiting Structural Differences in Target Sites: By designing analogs that specifically interact with unique residues or sub-pockets of the intended target, selectivity can be improved.

Conformational Constraint: Introducing rigid elements, such as cyclic structures or double bonds, can lock the molecule into a specific conformation that is preferred by the target receptor, thereby reducing binding to other receptors that may favor a different conformation.

Efficacy Enhancement:

Improving Metabolic Stability: Modifying sites on the molecule that are susceptible to metabolic degradation can increase the compound's half-life and in vivo efficacy. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.

Enhancing Solubility: Improving the aqueous solubility of a compound can lead to better absorption and distribution, ultimately enhancing its therapeutic effect.

Bioisosteric Replacements and Their Impact on Pharmacological Profile

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. This is a powerful tool in lead optimization.

For the this compound scaffold, several bioisosteric replacements could be considered:

Aniline Ring Replacements: The aniline ring could be replaced with other aromatic heterocycles such as pyridine (B92270), pyrimidine (B1678525), or indole (B1671886). These changes can alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule.

Piperidine Ring Replacements: The piperidine ring could be substituted with other saturated heterocycles like morpholine (B109124), piperazine (B1678402), or pyrrolidine. A morpholine ring, for instance, introduces an ether oxygen that can act as a hydrogen bond acceptor and may improve solubility.

Chloro Group Replacements: The chloro group could be replaced with other bioisosteres such as a trifluoromethyl group (CF₃) or a cyano group (CN). A CF₃ group is often used to block metabolic oxidation and increase lipophilicity.

The following table illustrates potential bioisosteric replacements and their hypothetical impact on key properties.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Phenyl | Pyridyl | Altered electronics, potential for new H-bonds, improved solubility |

| Piperidine | Morpholine | Increased hydrophilicity, potential H-bond acceptor |

| Chlorine | Trifluoromethyl | Increased lipophilicity, blocked metabolism |

| Amine | Hydroxyl | Change from H-bond donor to donor/acceptor, altered pKa |

This table provides hypothetical examples of bioisosteric replacements and their generally expected effects.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a robust QSAR model for this compound analogs, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model typically involves the following steps:

Data Set Assembly: A diverse set of analogs with a wide range of biological activities is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and steric parameters.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate an equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC₅₀) = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

This equation suggests that activity increases with increasing lipophilicity (logP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight. Such a model can guide the design of new analogs with potentially higher potency.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of 5 Chloro 2 Piperidin 1 Yl Aniline Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Preclinical Species

The journey of a drug through the body is a complex process governed by its ADME properties. These characteristics are pivotal in determining the onset, intensity, and duration of a drug's effect.

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. researchgate.net In vitro assays using liver microsomes, hepatocytes, or S9 fractions from various preclinical species are employed to predict the metabolic fate of new chemical entities. researchgate.netresearchgate.net These systems contain the primary drug-metabolizing enzymes, including the cytochrome P450 (CYP450) superfamily. researchgate.net

For 5-Chloro-2-(piperidin-1-yl)aniline derivatives, the primary sites of metabolism are likely the aromatic ring and the piperidine (B6355638) moiety. Potential metabolic pathways include hydroxylation of the phenyl ring, N-dealkylation of the piperidine ring, and oxidation of the piperidine ring. The presence of a chlorine atom can influence the metabolic profile, potentially directing metabolism to other sites or affecting the rate of metabolism.

Assessing the inhibitory potential of these derivatives against major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is crucial to predict potential drug-drug interactions. nih.govnih.gov Compounds that significantly inhibit these enzymes can alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy. nih.gov The antidepressant fluvoxamine, for instance, is a potent inhibitor of CYP1A2. nih.gov

Table 1: Representative In Vitro Metabolic Stability and CYP450 Inhibition Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Metabolic Stability (Human Liver Microsomes) | |

| Half-life (t½, min) | 35 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.8 |

| CYP450 Inhibition (IC50, µM) | |

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | 15.8 |

| CYP2D6 | 8.9 |

| CYP3A4 (Midazolam) | 12.5 |

This table presents hypothetical data for illustrative purposes.

In vivo pharmacokinetic studies in preclinical species such as rats and mice are essential to understand the complete ADME profile of a compound. Following administration, plasma concentrations of the drug are measured over time to determine key parameters like bioavailability, clearance, volume of distribution, and half-life.

The lipophilicity of a compound, often estimated by parameters like AlogD, plays a significant role in its absorption and distribution. nih.gov For central nervous system drugs, an optimal AlogD is generally in the range of 1.5 to 3.0 for good blood-brain barrier penetration. nih.gov The tissue distribution of a compound determines its concentration at the site of action and in other tissues, which can be related to both efficacy and potential toxicity.

For example, the GPR119 agonist BMS-903452, which contains a related chloro-pyridinyl-piperidinyl structure, demonstrated dose-dependent increases in exposure in a single ascending dose study in healthy humans, indicating predictable pharmacokinetic behavior. nih.gov

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats for a Hypothetical this compound Derivative

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 150 | 85 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 320 | 450 |

| t½ (h) | 2.5 | 3.1 |

| CL (mL/min/kg) | 52 | - |

| Vd (L/kg) | 10.2 | - |

| F (%) | - | 42 |

This table presents hypothetical data for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

In Vivo Efficacy and Dose-Response Relationships in Relevant Animal Models

Preclinical efficacy studies in relevant animal models of disease are critical to demonstrate the therapeutic potential of a new compound. These studies aim to establish a clear relationship between the administered dose and the observed pharmacological effect.

For instance, derivatives of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which include piperidine analogues, have been evaluated in preclinical models of psychostimulant use disorders. nih.gov The analgesic activity of piperazinyl quinazolin-4-(3H)-one derivatives has been assessed in mouse models of pain. nih.gov The selection of the animal model is crucial and should accurately reflect the human disease state.

Establishing a dose-response relationship is fundamental to identifying the minimum effective dose and the therapeutic window of a compound. This involves testing a range of doses and measuring the corresponding biological response.

Table 3: Representative In Vivo Efficacy Data in a Mouse Model of Neuropathic Pain for a Hypothetical this compound Derivative

| Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect |

| Vehicle | 1.5 ± 0.2 | 0 |

| 3 | 2.8 ± 0.4 | 32.5 |

| 10 | 4.5 ± 0.6 | 75 |

| 30 | 4.8 ± 0.5 | 82.5 |

This table presents hypothetical data for illustrative purposes. p.o.: oral administration.

Biotransformation Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically modifies xenobiotics, typically to facilitate their excretion. Identifying the metabolic pathways and the resulting metabolites is a key component of drug development. nih.gov Common biotransformation reactions for compounds containing an aniline (B41778) and a piperidine ring include N-dealkylation, hydroxylation of the aromatic and aliphatic rings, and subsequent conjugation with glucuronic acid or sulfate (B86663). nih.govresearchgate.net

The aniline moiety, in particular, can be susceptible to N-hydroxylation, which can potentially lead to the formation of reactive metabolites. researchgate.net Understanding these pathways is crucial for assessing the potential for drug-induced toxicity. researchgate.net Modern analytical techniques, such as high-resolution mass spectrometry, are instrumental in the detection and structural elucidation of metabolites in biological matrices. researchgate.net

Table 4: Potential Metabolites of this compound

| Metabolite | Biotransformation Pathway |

| 4-Chloro-2-(piperidin-1-yl)phenol | Aromatic hydroxylation |

| 5-Chloro-2-(hydroxy-piperidin-1-yl)aniline | Piperidine hydroxylation |

| 5-Chloro-2-aminoaniline | N-dealkylation of piperidine |

| Glucuronide or sulfate conjugates | Phase II conjugation |

This table lists potential metabolites based on common biotransformation pathways.

Translational Considerations from Preclinical to Clinical Development

The ultimate goal of preclinical research is to provide a sound basis for advancing a compound to clinical trials in humans. Translational science involves bridging the gap between preclinical findings and clinical outcomes. Key considerations include interspecies scaling of pharmacokinetic parameters to predict the human dose, understanding the relationship between drug exposure and pharmacological response, and identifying potential safety margins.

The successful translation of a GPR119 agonist, BMS-903452, from rodent models of diabetes to a single ascending dose study in humans highlights the importance of robust preclinical data in guiding clinical development. nih.gov Careful evaluation of the preclinical data package is essential for designing safe and informative first-in-human studies.

Current and Future Therapeutic Applications and Drug Discovery Landscape of 5 Chloro 2 Piperidin 1 Yl Aniline Derivatives

Role of the Compound and its Analogs as Lead Structures in Drug Discovery Programs

The 5-Chloro-2-(piperidin-1-yl)aniline scaffold serves as a crucial starting point in the development of new drugs. The inherent characteristics of the piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, allow for the modulation of a molecule's physicochemical properties, such as its solubility and lipophilicity. researchgate.net These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a chiral center within the piperidine ring can further refine these properties and enhance the compound's biological activity and selectivity for its target. researchgate.netresearchgate.net

The substitution pattern on the aniline (B41778) ring, specifically the presence of a chlorine atom at the 5-position and a piperidine moiety at the 2-position, provides a unique electronic and steric environment. This arrangement can influence the binding affinity and selectivity of the molecule for its biological target. Medicinal chemists can systematically modify this lead structure, exploring different substituents on both the piperidine and aniline rings to optimize potency and reduce off-target effects.

Derivatives of the broader piperidine class have been successfully developed as lead compounds in various therapeutic areas. For instance, novel disubstituted piperidine ligands have been identified as selective sigma receptor modulators, showing promise as potential antipsychotic drugs with a reduced risk of extrapyramidal side effects. nih.gov The strategic design of these compounds, focusing on the nature and orientation of the substituents on the piperidine ring, has been key to achieving the desired pharmacological profile. nih.gov

Table 1: Selected Piperidine-Based Lead Compounds and their Therapeutic Targets

| Lead Compound Class | Therapeutic Target | Potential Application |

| Disubstituted Piperidines | Sigma Receptors | Antipsychotics nih.gov |

| Piperidine-containing Thymol (B1683141) Derivatives | Fungal Cell Wall/Membrane | Antifungal Agents nih.gov |

| Fused Pyrrolophenanthrolines | Tubulin | Anticancer Agents nih.gov |

| Piperidinyl Quinazolin-4-(3H)-one Derivatives | Voltage-Gated Calcium Channels (α2δ-1 subunit) | Neuropathic Pain |

This table is for illustrative purposes and includes examples of lead compound classes containing a piperidine scaffold.

Potential for Development as Novel Therapeutic Agents in Specific Disease Areas